molecular formula C21H18F3NO4S2 B2593572 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 923193-33-3

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2593572
CAS No.: 923193-33-3
M. Wt: 469.49
InChI Key: BOQPSKMOKRQPEN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the ortho position of the benzamide core, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group may improve solubility and target binding affinity . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-withdrawing groups (e.g., trifluoromethyl) and heterocyclic systems (e.g., thiophene) are critical .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-29-14-8-10-15(11-9-14)31(27,28)19(18-7-4-12-30-18)13-25-20(26)16-5-2-3-6-17(16)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQPSKMOKRQPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Coupling with Thiophene: The sulfonyl intermediate is then coupled with a thiophene derivative under specific conditions to form the desired thiophene-sulfonyl compound.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide (Target) Benzamide 4-Methoxybenzenesulfonyl, thiophen-2-yl, trifluoromethyl Sulfonyl, thiophene, CF3 -
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide Benzamide Hydroxymethyl, trifluoromethyl CF3, hydroxymethyl
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Benzamide + triazole 4-Fluorophenoxyethyl sulfanyl, triazole, CF3 Triazole, sulfanyl, CF3
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide Bromo, fluoro, chloro, (S)-CF3-propan-2-yl-oxy Halogens, chiral CF3-ether
N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide Benzamide + triazole + thiadiazole Nitrophenyl, triazole, thiadiazole, sulfanyl, CF3 Triazole, thiadiazole, nitro, CF3

Key Observations :

  • The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from analogs with simpler sulfanyl or halogen substituents .
  • Compared to N-(hydroxymethyl)-2-(trifluoromethyl)benzamide, the target’s thiophene and sulfonyl groups may enhance target specificity and solubility .

Table 2: Property Comparison of Selected Analogs

Compound LogP* Solubility (mg/mL) Bioactivity (IC50/EC50) Reference
Target Compound ~3.5 (Predicted) Moderate Not reported -
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide 2.1 High Pesticide intermediate
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide 4.0 Low Antimicrobial (µM range)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 3.8 Moderate Anticancer (nM range)

Key Observations :

  • The trifluoromethyl group universally increases LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Sulfonyl and thiophene groups in the target compound may balance solubility and lipophilicity better than triazole/thiadiazole analogs .

Patent and Exclusion Trends

  • excludes benzamide derivatives with pyridinyl or cyano substituents, implying the target’s thiophene-sulfonyl combination may offer patentable novelty in therapeutic or agrochemical applications .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide, known by its CAS number 946297-47-8, is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N2O5SC_{21}H_{21}N_{2}O_{5}S, with a molecular weight of 431.5 g/mol. Its structure contains several functional groups that are crucial for its biological activity:

  • Methoxybenzenesulfonyl group : This moiety is known for enhancing solubility and biological interactions.
  • Thiophene ring : Often associated with various pharmacological properties, including antitumor activity.
  • Trifluoromethyl group : This substituent can increase lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Sulfonyl Intermediate : The sulfonylation of 4-methoxybenzenesulfonyl chloride is conducted using a suitable nucleophile.
  • Coupling with Thiophene : The sulfonyl intermediate is then coupled with a thiophene derivative under controlled conditions.
  • Introduction of the Trifluoromethyl Group : This step often involves electrophilic fluorination or other methods to incorporate the trifluoromethyl group into the structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways.
  • Gene Expression Regulation : The compound could influence gene expression related to cell proliferation and apoptosis.

Biological Activity and Case Studies

Research indicates that this compound exhibits several biological activities:

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxysulfanilamideContains a sulfanamide groupAntimicrobial activity
Thiophene-based derivativesSimilar thiophene ring structureAntitumor properties
Methoxyphenol derivativesContains methoxy groupsAntioxidant effects

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